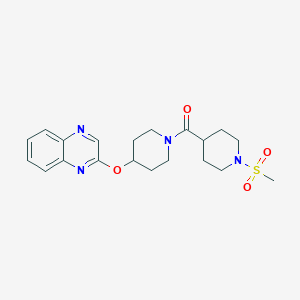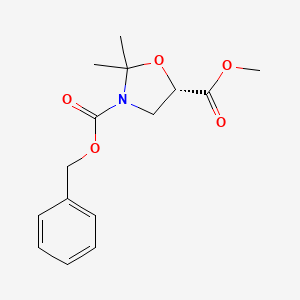
(S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate” is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 . It is also known as “3-O-Benzyl 5-O-methyl 2,2-dimethyl-1,3-oxazolidine-3,5-dicarboxylate” or "3,5-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 5-methyl 3-(phenylmethyl) ester" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered oxazolidine ring substituted with various functional groups . These include a benzyl group at the 3-position, a methyl group at the 5-position, and two carboxylate ester groups at the 3 and 5 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C15H19NO5), molecular weight (293.32), and its structural formula . Unfortunately, specific properties such as melting point, boiling point, and density were not found in the sources I accessed .Applications De Recherche Scientifique
Synthesis and Chemical Behavior
- Thiazolidine-2,4-dicarboxylic acid and its esters, closely related to the compound , were synthesized and studied for their behavior in solution. The synthesis involved condensation and epimerization mechanisms, highlighting the compound's relevance in understanding stereoselective synthesis processes (Refouvelet, Robert, Couquelet, & Tronche, 1994).
- A study on a similar compound, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, showed its use as a chiral auxiliary in dipeptide synthesis, indicating potential applications in stereochemistry and pharmaceutical synthesis (Studer, Hintermann, & Seebach, 1995).
Medicinal Chemistry Applications
- The synthesis of various oxazolidine derivatives, including the target compound, has implications in the development of medicinally significant candidates. This demonstrates the compound's utility in medicinal chemistry, especially in the synthesis of bioactive molecules (Khadse & Chaudhari, 2015).
- A study on the synthesis of 3,5-bis-(halomethyl)pyrazoles, which shares structural similarities with the compound , shows its potential in the development of cytostatic and trichomonacide agents. This indicates a possible role in the synthesis of compounds with therapeutic properties (Iturrino et al., 1987).
Mécanisme D'action
The mechanism of action of “(S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate” is not specified in the sources I found. The mechanism of action of a chemical compound typically refers to its mode of interaction with biological systems, which is not applicable in this case as this compound does not appear to be a pharmaceutical or biologically active substance .
Safety and Hazards
I could not find specific safety and hazard information for “(S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate”. It’s important to handle all chemical substances with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures .
Propriétés
IUPAC Name |
3-O-benzyl 5-O-methyl (5S)-2,2-dimethyl-1,3-oxazolidine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2)16(9-12(21-15)13(17)19-3)14(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZZAIDUYZNJGF-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(CC(O1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N(C[C@H](O1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

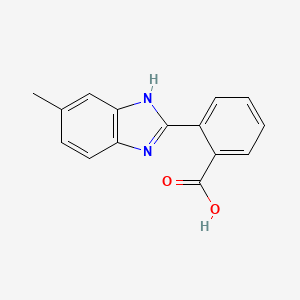
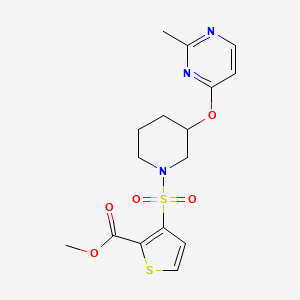

![Amino[4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B2446466.png)
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2446468.png)
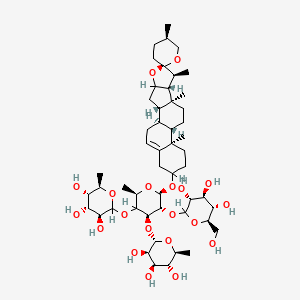

![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2446473.png)



![2-Ethyl-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2446480.png)
![N-[(6-methylpyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B2446481.png)
